REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[Br:10][C:11]1[CH:12]=[N:13][NH:14][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>>[Br:10][C:11]1[CH:12]=[N:13][N:14]([C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[C:5]#[N:6])[CH:15]=1 |f:2.3.4|
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Name
|
|
Quantity
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4.4 mL
|
Type
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reactant
|
Smiles
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FC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NNC1
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Name
|
|
Quantity
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11 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 140° C. for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
flushed with Ar(g)
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Type
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ADDITION
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Details
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Dry DMF (80 mL) was added
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to rt
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Type
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CUSTOM
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Details
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partitioned between EtOAc (200 mL) and brine (100 mL)
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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WASH
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Details
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the aqueous layer was washed with EtOAc (3×150 mL)
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Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from EtOAc/hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN(C1)C=1C=C(C#N)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |